molecular formula C16H16F3N3O4 B2931838 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034443-33-7

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2931838
CAS RN: 2034443-33-7
M. Wt: 371.316
InChI Key: YVUANYQPZIXMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves modulation of the aliphatic chain linking the benzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .

Scientific Research Applications

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives, like imidazolidine-2,4-dione, are recognized for their significant role in medicinal chemistry. These compounds are part of a broader class of heterocycles known for their biological and pharmacological activities. Hydantoins and their hybrids exhibit a range of therapeutic and agrochemical applications due to their diverse biological properties. They are crucial in synthesizing non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction is a notable method in the synthesis of hydantoin, facilitating the production of important natural products and new organic compounds as potential therapeutics (Shabnam Babu Shaikh et al., 2023).

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones (TZDs), another structurally related class, have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a regulator of the insulin signaling cascade. These compounds, including imidazolidine-2,4-dione analogs, have been investigated for their potential to treat or manage various diseases, including Type 2 Diabetes Mellitus (T2DM). The research highlights the structural amendments in the TZD scaffold to optimize the design of potential PTP 1B inhibitors. Specific derivatives have shown potent activity, indicating the importance of structural configuration for biological activity (S. Verma et al., 2019).

Potential in CNS Drug Synthesis

Functional chemical groups, including those found in hydantoin and thiazolidinedione derivatives, may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. These groups form the basis for designing drugs with effects ranging from depression to convulsion management. The study emphasizes the role of heterocycles with nitrogen, sulfur, and oxygen in creating organic compounds with potential CNS effects (S. Saganuwan, 2017).

properties

IUPAC Name

3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4/c17-16(18,19)26-12-3-1-2-10(8-12)14(24)21-6-4-11(5-7-21)22-13(23)9-20-15(22)25/h1-3,8,11H,4-7,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUANYQPZIXMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

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